1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one - 1385696-33-2

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-3129369
CAS Number: 1385696-33-2
Molecular Formula: C12H20N2O
Molecular Weight: 208.305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Research: Given the structural similarities with compounds discussed in the provided papers, it could potentially be investigated for:
    • Pharmaceutical Research: As a potential building block for developing drugs targeting various diseases. The presence of the spiropiperidine scaffold suggests possible applications in areas where similar compounds have shown activity, such as antihypertensive agents [, ], anti-cancer agents [], and acetylcholinesterase inhibitors [].
Synthesis Analysis
  • Strecker Reaction: This reaction can be used to synthesize the piperidine ring from a suitable ketone precursor [].
  • Corey-Link Reaction: This stereospecific reaction can be employed to introduce a chiral center in the spiropiperidine scaffold [, ].
  • N-Arylation: This approach allows for the introduction of various substituents on the nitrogen atom of the piperidine ring, enabling the exploration of structure-activity relationships [, ].
Mechanism of Action
  • Receptor Binding: The spiropiperidine scaffold could interact with specific receptors in the body, modulating their activity [, ].
  • Enzyme Inhibition: The compound might inhibit specific enzymes involved in disease pathways, as seen with acetylcholinesterase inhibitors [].
Applications
  • Drug Discovery: As a potential lead compound for developing new therapeutics, particularly in areas where spiropiperidines have shown promise, such as cancer [], hypertension [, ], and Alzheimer's disease [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) inhibitor and epidermal growth factor receptor (EGFR) inhibitor. [] It shows potential for treating various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
  • Compound Description: This compound demonstrated antihypertensive activity in studies involving spontaneous hypertensive rats. [] It acts primarily as an alpha-1-adrenoceptor antagonist. []

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound exhibited antihypertensive properties and primarily acted as an alpha-2-adrenoceptor antagonist. []

(5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound is a potent and selective 5-HT3 receptor antagonist. [, , , , , , ] Different salt forms of this compound have been investigated for their pharmaceutical properties, including hydrochloride, tosylate, and monohydrate forms. [, , , , , , ]

2,3-Diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one

  • Compound Description: The crystal structure of this 1,3-diazaspiro[4.5]decan-4-one derivative has been determined by X-ray crystallography. []

2,3-Diphenyl-1-[(dipropylamino)acetyl]-1,3-diazaspiro[4.5]decan-4-one

  • Compound Description: Similar to the previous compound, this is another 1,3-diazaspiro[4.5]decan-4-one derivative whose crystal structure has been elucidated. []

7-Methyl-9-(4-methylbenzylidene)-1-(4-methylphenyl)-3,4-diphenyl-2-oxa-3,7-diazaspiro[4.5]decan-10-one

  • Compound Description: This compound is a 2-oxa-3,7-diazaspiro[4.5]decane derivative whose crystal structure has been reported. []

(1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one

  • Compound Description: The crystal structure of this 2-oxa-3,7-diazaspiro[4.5]decan-10-one derivative has been determined by X-ray diffraction analysis. []

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with a 1,8-diazaspiro[4.5]dec-3-en-2-one structure

  • Compound Description: This class of compounds is characterized by a 1,8-diazaspiro[4.5]dec-3-en-2-one structure and exhibits potent inhibitory activity against various kinases. []

Spiro[cyclohexane-1,2'-(1'H)-quinazolin]-4'(3'H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of 1,4-diazaspiro[4.5]decan-2-one derivatives. []

1,4-Diazaspiro[4.5]decan-2-one

  • Compound Description: This compound is a diazaspiro[4.5]decane derivative synthesized through a green chemistry approach involving spiro-cyclization reactions. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound exhibits potent and selective tachykinin NK2 receptor antagonist activity. []

6-Hydroxy-10-phenyl-8-thioxo-2-oxa-7,9-diazaspiro[4.5]decan-1-one

  • Compound Description: This compound is a product of the α-thioureidoalkylation reaction involving the enolate of 2-formyl-γ-butyrolactone and N-[(phenyl)(tosyl)methyl]thiourea. []

4-(2-Furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

  • Compound Description: This compound is formed through the Reformatsky reaction involving furan-2-carbaldehyde phenylhydrazone, methyl 1-bromocyclohexane-1-carboxylate, and zinc. []

Spiro[4.5]decan-7-one,1,8-dimethyl-8,9-epoxy-4

  • Compound Description: This compound was identified in the methanolic extract of Zingiber officinale (ginger) using GC-MS analysis. []

Properties

CAS Number

1385696-33-2

Product Name

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

IUPAC Name

1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C12H20N2O

Molecular Weight

208.305

InChI

InChI=1S/C12H20N2O/c15-11-3-4-12(5-7-13-8-6-12)14(11)9-10-1-2-10/h10,13H,1-9H2

InChI Key

WSZYOLPTWHSMOK-UHFFFAOYSA-N

SMILES

C1CC1CN2C(=O)CCC23CCNCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.